3-chloro-N-methoxy-N,2,2-trimethylpropanamide
Overview
Description
“3-chloro-N-methoxy-N,2,2-trimethylpropanamide” is a chemical compound. Based on its name, it contains a chloro group (Cl), a methoxy group (OCH3), and a trimethylpropanamide group (C5H10CON). The exact properties of this compound would depend on the arrangement of these groups in the molecule .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a tetrahedral geometry around the carbon atoms, due to the four bonds that carbon typically forms. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules. Without specific data, it’s not possible to provide an analysis of these properties for "this compound" .Scientific Research Applications
Enantioselective Synthesis
Researchers have utilized derivatives similar to 3-chloro-N-methoxy-N,2,2-trimethylpropanamide in the enantioselective synthesis of complex organic compounds. For example, N-methoxy-N-methylamide derivatives derived from (S)-methylpyroglutamate have been prepared and used for the addition of Grignard reagents, leading to the synthesis of enantioselective piperidines, which are valuable in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).
Antifungal Activity
In another study, novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, structurally related to this compound, were synthesized and showed moderate antifungal activity. This suggests potential applications in developing antifungal agents (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Novel Synthetic Methods
Researchers have also developed new synthetic methods involving N-methoxy-N-methylamides, which are structurally related to this compound. These methods facilitate the synthesis of various ketones through stable metal-chelated intermediates without side products, showcasing the versatility of these compounds in organic synthesis (Lee, 2007).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its reactivity and toxicity. This information is typically provided in a material safety data sheet (MSDS) for the compound. Without an MSDS or similar information, it’s not possible to provide a detailed analysis of the safety and hazards of "3-chloro-N-methoxy-N,2,2-trimethylpropanamide" .
Future Directions
The future directions for research on a compound like “3-chloro-N-methoxy-N,2,2-trimethylpropanamide” would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, or research into its biological activity .
Properties
IUPAC Name |
3-chloro-N-methoxy-N,2,2-trimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,5-8)6(10)9(3)11-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBQFEJUSMOTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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